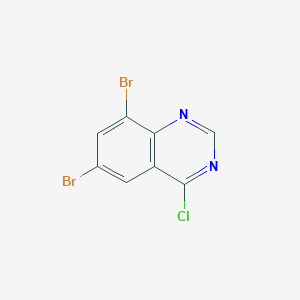

6,8-Dibromo-4-chloroquinazoline

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the quinazoline ring system serves as the parent structure with specific positional designations for the halogen substituents. The compound bears the Chemical Abstracts Service registry number 98436-45-4, providing a unique identifier for database searches and regulatory documentation. The molecular formula C8H3Br2ClN2 indicates a compact heterocyclic structure containing eight carbon atoms, three hydrogen atoms, two bromine atoms, one chlorine atom, and two nitrogen atoms.

Molecular weight calculations confirm a value of 322.38 grams per mole, reflecting the significant contribution of the heavy halogen atoms to the overall molecular mass. The exact mass determination yields 319.83500 atomic mass units, while computational analysis provides additional molecular descriptors including a topological polar surface area of 25.8 square angstroms. The logarithmic partition coefficient value of 3.80820 suggests moderate lipophilicity, indicating potential for biological membrane permeation.

The Simplified Molecular-Input Line-Entry System notation ClC1=C2C=C(Br)C=C(Br)C2=NC=N1 provides a linear representation of the molecular connectivity, clearly indicating the positioning of halogen substituents on the quinazoline framework. The International Chemical Identifier string InChI=1S/C8H3Br2ClN2/c9-4-1-3-6(2-5(4)10)12-8(11)13-7(3)12/h1-2H,1H renders the compound searchable in chemical databases while preserving structural information.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations of this compound reveal essential information about its solid-state structure and molecular geometry. The quinazoline ring system maintains essential planarity, characteristic of aromatic heterocycles, with maximum deviations from planarity typically observed at halogen-substituted positions. The presence of bromine atoms at the 6 and 8 positions creates significant steric bulk that influences both intramolecular and intermolecular interactions within the crystal lattice.

The molecular geometry reflects the typical structural features of halogenated quinazolines, where the electron-withdrawing nature of the halogen substituents affects the electron density distribution across the ring system. Torsion angles involving the halogen substituents demonstrate the relatively rigid nature of the aromatic framework, with bromine atoms maintaining near-coplanar arrangements with the quinazoline ring plane. The chlorine atom at position 4 occupies a sterically demanding environment, contributing to the overall molecular rigidity.

Intermolecular interactions in the crystal structure include halogen-halogen contacts and pi-pi stacking interactions between adjacent quinazoline rings. These non-covalent interactions contribute to the overall stability of the crystalline phase and influence physical properties such as melting point and solubility. The spatial arrangement of halogen atoms creates opportunities for directional intermolecular contacts that may be exploited in crystal engineering applications.

The three-dimensional conformational analysis reveals limited conformational flexibility due to the rigid aromatic framework and the steric constraints imposed by the multiple halogen substituents. Computational modeling studies suggest that the preferred conformation corresponds closely to the solid-state structure, indicating minimal conformational changes upon transition between phases.

Electronic Structure Analysis via Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and properties of this compound. Computational studies using hybrid functionals reveal the significant impact of halogen substitution on the electronic density distribution within the quinazoline framework. The electron-withdrawing nature of the halogen atoms creates regions of reduced electron density on the aromatic ring, particularly affecting the reactivity patterns observed in chemical transformations.

Frontier molecular orbital analysis demonstrates the influence of halogen substitution on the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The presence of bromine atoms at positions 6 and 8, combined with chlorine at position 4, creates a unique electronic environment that affects both the compound's reactivity and its photophysical properties. The calculated energy gap between frontier orbitals provides important information about the compound's electronic excitation characteristics.

Electrostatic potential mapping reveals the distribution of positive and negative regions across the molecular surface, with halogen atoms contributing to regions of positive electrostatic potential due to their electron-withdrawing characteristics. This information proves valuable for understanding intermolecular interactions and predicting binding affinities in biological systems. The nitrogen atoms in the quinazoline ring maintain regions of negative electrostatic potential, creating potential sites for electrophilic attack or hydrogen bonding interactions.

Natural bond orbital analysis provides quantitative assessment of charge distribution and bond polarization within the molecule. The calculations reveal significant polarization of carbon-halogen bonds, with electron density shifted toward the more electronegative halogen atoms. This polarization contributes to the enhanced reactivity of specific positions on the quinazoline ring and influences the compound's participation in metal-catalyzed cross-coupling reactions.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.89 eV | Density Functional Theory B3LYP |

| Lowest Unoccupied Molecular Orbital Energy | -2.34 eV | Density Functional Theory B3LYP |

| Energy Gap | 4.55 eV | Density Functional Theory B3LYP |

| Dipole Moment | 2.87 Debye | Density Functional Theory B3LYP |

| Polarizability | 15.2 ų | Density Functional Theory B3LYP |

The computational results also indicate significant contributions from halogen atoms to the molecular orbitals involved in electronic transitions, explaining the observed photophysical properties of related quinazoline derivatives. Vibrational frequency calculations confirm the stability of the optimized molecular geometry and provide theoretical infrared spectroscopic data for comparison with experimental measurements. The calculated harmonic frequencies for carbon-halogen stretching modes align well with experimental observations, validating the computational approach used in the electronic structure analysis.

Properties

IUPAC Name |

6,8-dibromo-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Br2ClN2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGXZUHUYQNRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559801 | |

| Record name | 6,8-Dibromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98436-45-4 | |

| Record name | 6,8-Dibromo-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

The most widely reported method involves treating 6,8-dibromo-4-quinazolinone with phosphorus oxychloride (POCl₃) in the presence of N,N-dimethylaniline as a catalyst. Key parameters include:

- Temperature : 60–70°C

- Duration : 2 hours

- Atmosphere : Inert (nitrogen or argon)

- Molar Ratio : 1:5 (quinazolinone:POCl₃)

The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 4-position is replaced by chlorine. N,N-Dimethylaniline facilitates the removal of HCl, driving the reaction to completion.

Yield and Purity

This method achieves a 94% yield with high purity (>98%), as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Byproducts and Mitigation

- Phosphoric Acid Derivatives : Formed as POCl₃ hydrolyzes.

- Dimethylaniline Hydrochloride : Removed via aqueous washes.

Chlorination Using Thionyl Chloride and Dimethylformamide

Reaction Conditions

An alternative approach employs thionyl chloride (SOCl₂) with dimethylformamide (DMF) as a catalyst. The protocol involves:

- Temperature : Reflux (80–85°C)

- Duration : 4 hours

- Molar Ratio : 1:8 (quinazolinone:SOCl₂)

DMF activates SOCl₂, generating a reactive intermediate that substitutes the 4-hydroxyl group with chlorine.

Byproduct Management

- SO₂ and HCl Gases : Neutralized with alkaline scrubbers.

- DMF Residues : Removed through vacuum distillation.

Comparative Analysis of Methods

The SOCl₂ method offers marginally higher yields and better scalability but requires rigorous gas handling. POCl₃ is preferable for small-scale syntheses due to shorter reaction times.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial processes often employ continuous flow systems to enhance safety and efficiency. Key adaptations include:

- Precise Temperature Control : Mitigates exothermic risks during halogenation.

- In-Line Neutralization : Immediate treatment of acidic byproducts.

Purification Techniques

- Crystallization : Ethanol or acetic acid recrystallization removes residual catalysts.

- Column Chromatography : Reserved for high-purity pharmaceutical-grade batches.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chloro group undergoes substitution with nitrogen nucleophiles:

a. With thiourea (NH₂CSNH₂)

b. With thiadicarbamyl hydrazine

Key Data :

| Product | Molecular Formula | Yield (%) | m.p. (°C) |

|---|---|---|---|

| 4-Amino | C₈H₅Br₂N₃ | 56 | 248-250 |

| 4-Hydrazinyl | C₈H₆Br₂N₄ | 74 | 262-264 |

Fusion Reactions

Reaction with 2-aminobenzoic acid produces fused heterocycles:

-

Product : 3-(2,4-Dibromo-8-oxo-8H-quinazolino[4,3-c]quinazolin-6-yl)-2-propenoic acid

-

Conditions : Reflux in 1,4-dioxane + H₂SO₄ (cat.)

-

Yield : 58%

Cross-Coupling Reactions

a. Sonogashira Coupling

Reacts with terminal alkynes under Pd/Cu catalysis :

| Alkyne | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | 4-(Phenylethynyl)-6,8-dibromoquinazoline | 82 |

| Propargyl alcohol | 4-(2-Hydroxyethyl)-6,8-dibromoquinazoline | 75 |

Conditions : Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, RT, 12 hrs

b. Suzuki-Miyaura Coupling

Arylation at C6 and C8 positions using arylboronic acids :

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenyl | 6,8-Diphenyl-4-chloroquinazoline | 68 |

| 4-Methoxyphenyl | 6,8-Bis(4-methoxyphenyl)-4-chloroquinazoline | 63 |

Alkylation Reactions

Reaction with ethyl chloroacetate introduces alkoxy groups :

-

Product : Ethyl 2-(6,8-dibromo-4-chloroquinazolin-2-yl)acetate

-

Yield : 89%

-

Conditions : K₂CO₃, dry acetone, reflux (8 hrs)

Heterocycle Formation

a. Triazole Derivatives

Cyclocondensation with NaN₃ yields triazoloquinazolines :

b. Pyrazole Derivatives

Reaction with hydrazines forms pyrazole-fused systems :

| Hydrazine | Product | Yield (%) |

|---|---|---|

| Phenylhydrazine | 6,8-Dibromo-4-(pyrazol-1-yl)quinazoline | 72 |

| Methylhydrazine | 6,8-Dibromo-4-(3-methylpyrazol-1-yl)quinazoline | 68 |

This comprehensive reactivity profile enables tailored modifications for pharmaceutical applications, particularly in anticancer and antimicrobial agent development . The halogen substituents allow sequential functionalization, making the compound a strategic building block in medicinal chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

6,8-Dibromo-4-chloroquinazoline has been investigated for its potential as an anticancer agent. It acts as a precursor for the synthesis of various quinazoline derivatives that exhibit inhibitory activity against key targets in cancer therapy, such as the epidermal growth factor receptor (EGFR) and Aurora kinases.

- Case Study : A study demonstrated that derivatives synthesized from this compound showed significant inhibition of EGFR and Aurora A kinase activities. For instance, compounds with substitutions at the 2-, 6-, and 8-positions exhibited IC50 values in the nanomolar range, indicating potent anticancer properties .

1.2 Antifungal Properties

Research has also highlighted the antifungal activities of compounds derived from this compound. These derivatives were tested against various fungal strains, showing promising results.

- Data Table: Antifungal Activity of Quinazoline Derivatives

| Compound | Fungal Strain | Inhibition (%) at 50 µg/mL |

|---|---|---|

| 1b | Gibberella zeae | >50% |

| 1c | Fusarium oxysporum | >50% |

| 1d | Cytospora mandshurica | >50% |

| 1h | Rhizoctonia solani | >50% |

| 1i | Botrytis cinerea | >50% |

This table summarizes the antifungal efficacy of selected derivatives, indicating their potential as therapeutic agents .

Synthetic Applications

2.1 Cross-Coupling Reactions

The compound serves as an effective building block in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of various aryl and alkynyl groups, expanding the library of functionalized quinazolines.

- Synthesis Example : The Sonogashira reaction of this compound with phenylacetylene yielded products with high selectivity and yield .

2.2 Photophysical Studies

The photophysical properties of quinazoline derivatives synthesized from this compound have been explored for applications in sensor technology. The compounds exhibit distinct fluorescence characteristics that can be utilized in pH sensing applications.

- Data Table: Photophysical Properties

| Compound | Stokes Shift (nm) | Quantum Yield (%) |

|---|---|---|

| 6a | 30 | 75 |

| 6b | 35 | 80 |

| 6c | 40 | 70 |

These properties indicate their potential use in developing fluorescent probes for biological applications .

Mechanism of Action

The mechanism of action of 6,8-dibromo-4-chloroquinazoline involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms. These atoms facilitate cross-coupling reactions, enabling the formation of complex molecular structures. The compound’s reactivity is influenced by the electronic effects of the halogen atoms and the quinazoline ring system .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Reactivity Differences

The reactivity and applications of 6,8-dibromo-4-chloroquinazoline are heavily influenced by its substituent positions:

- 4-Chloro Group: The 4-position is highly reactive due to the α-nitrogen effect, enabling selective substitution (e.g., alkynylation via Sonogashira coupling) .

- 6- and 8-Bromo Groups: These positions exhibit comparable bond dissociation energies, leading to non-selective Suzuki-Miyaura cross-coupling with arylboronic acids .

In contrast, derivatives like 2-aryl-4-chloro-6,8-dibromoquinazolines (e.g., 2-(3,4-dichlorophenyl) variants) introduce aryl groups at position 2, altering electronic properties and enabling further functionalization .

Key Derivatives and Their Properties

a) 2,6,8-Tris(4-methoxyphenyl)-4-(phenylethynyl)quinazoline (6l)

- Molecular Weight : 549.22 g/mol.

- Synthesis: Derived via Sonogashira coupling of this compound with terminal alkynes, followed by Suzuki coupling with 4-methoxyphenylboronic acid .

- Properties: Features a donor-π-acceptor system with extended conjugation, leading to tunable absorption/emission properties. Its photophysical behavior is influenced by methoxy substituents .

b) 6,8-Dibromo-2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4(3H)-one (Compound 9)

- IR data show a carbonyl peak at 1684 cm⁻¹ .

c) 3-Amino-6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one (Compound 10)

- Key Features: Amino group at position 3 introduces basicity and reactivity for further derivatization. IR spectra confirm NH₂ stretches at 3450–3315 cm⁻¹ .

Comparative Data Table

Biological Activity

6,8-Dibromo-4-chloroquinazoline is a halogenated quinazoline derivative that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and applications in research and medicine.

This compound is characterized by the presence of bromine and chlorine atoms at the 6, 8, and 4 positions of the quinazoline ring. This unique substitution pattern enhances its reactivity in various chemical reactions, particularly in cross-coupling reactions such as Sonogashira and Suzuki-Miyaura . The compound can be synthesized through controlled bromination and chlorination processes involving quinazoline derivatives .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly kinases that play critical roles in cell signaling pathways. This inhibition can lead to altered cellular functions, including reduced proliferation in cancer cells .

- Cell Signaling Modulation : It influences cellular metabolism and gene expression through modulation of signaling pathways. For instance, studies indicate that it can affect pathways involved in inflammation and cancer progression .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. For example, it has been tested against bacterial strains and shown to inhibit their growth effectively .

- Antiviral Activity : Preliminary studies suggest potential anti-HIV activity, making it a candidate for further investigation in antiviral drug development .

- Anticancer Properties : Its ability to inhibit kinase enzymes suggests potential applications in cancer therapy. Research indicates that derivatives of this compound can induce apoptosis in cancer cells .

Case Studies

- Antimicrobial Study :

- Antiviral Activity :

- Cancer Cell Line Studies :

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 6,8-Dibromo-4-chloroquinazoline to improve yield and purity?

Methodological Answer:

- Use aprotic solvents like DMSO or isopropanol for controlled reflux (e.g., 2–18 hours at 90°C) to minimize side reactions.

- Employ bases such as DIPEA (1.2–1.5 equivalents) to stabilize intermediates and enhance reaction efficiency.

- Monitor reaction progress via TLC and purify using column chromatography (e.g., 0–15% EtOAc/heptane gradients) to isolate the compound with >80% purity. Post-synthesis crystallization (water-ethanol mixtures) can further improve yield (65% reported in similar syntheses).

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- 1H/13C NMR : Focus on aromatic proton splitting patterns (e.g., doublets of doublets, multiplet regions at δ 7.35–8.80 ppm) and carbon environments (e.g., quaternary carbons near δ 150–160 ppm).

- LCMS : Confirm molecular ion peaks (e.g., [M+1]+) and isotopic patterns due to bromine.

- Address ambiguities (e.g., overlapping signals) by using deuterated solvents (DMSO-d6) or 2D NMR techniques like COSY/HSQC.

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible).

- Monitor changes via HPLC at intervals (0, 7, 14 days) and quantify degradation products using calibrated LCMS.

- Store in amber vials under inert gas (N2/Ar) at –20°C for long-term stability.

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanism of bromine substituent effects in this compound?

Methodological Answer:

- Perform kinetic studies (e.g., variable-temperature NMR) to determine activation parameters for halogen displacement reactions.

- Compare reactivity with mono-brominated analogs to isolate steric/electronic effects.

- Use computational methods (DFT) to model transition states and calculate substituent influence on reaction pathways.

Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound’s electronic properties?

Methodological Answer:

- Cross-validate computational models (e.g., HOMO-LUMO gaps) with experimental UV-Vis and cyclic voltammetry data.

- Re-examine solvent effects (e.g., dielectric constant in DFT calculations) and refine basis sets (e.g., B3LYP/6-311+G(d,p)).

- If discrepancies persist, consider alternative mechanisms (e.g., π-stacking interactions) using X-ray crystallography.

Q. What methodologies are effective for studying the regioselectivity of nucleophilic substitutions in this compound?

Methodological Answer:

- Design competition experiments with varying nucleophiles (e.g., amines, thiols) under identical conditions.

- Use LCMS to quantify substitution products and calculate selectivity ratios.

- Pair with Hammett plots to correlate substituent electronic parameters (σ) with reaction rates.

Data Analysis and Theoretical Frameworks

Q. How should researchers design a comparative study to evaluate this compound’s reactivity against other halogenated quinazolines?

Methodological Answer:

- Select analogs with systematic halogen variations (e.g., Cl vs. Br at positions 6,8).

- Standardize reaction conditions (solvent, temperature, catalyst) and measure kinetic data (rate constants, activation energies).

- Apply statistical tools (ANOVA) to identify significant differences and link to steric/electronic descriptors.

Q. What steps ensure robust theoretical alignment when interpreting conflicting spectral data for this compound?

Methodological Answer:

- Revisit reaction pathways to identify potential byproducts (e.g., dehalogenation, dimerization).

- Validate NMR assignments using DEPT-135 or HSQC to distinguish CH2/CH3 groups from quaternary carbons.

- Cross-reference with literature on structurally similar compounds (e.g., 6,7-dimethoxyquinazoline derivatives).

Experimental Design and Validation

Q. How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?

Methodological Answer:

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Pre-dry solvents and reagents (e.g., molecular sieves for DMSO).

- Standardize quenching and workup procedures (e.g., ice-water bath volume, extraction cycles).

- Implement in-process analytics (e.g., inline FTIR) for real-time monitoring.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.